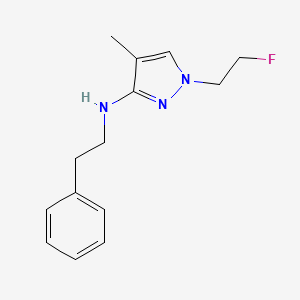

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Description

Structural Comparisons

| Compound | Molecular Formula | Key Substituents | Tautomeric Preference |

|---|---|---|---|

| 1-(2-Fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine | C₁₅H₂₀FN₃ | 2-Fluoroethyl, Methyl, Phenylethyl | N1-protonated |

| 1-Propyl-1H-pyrazol-3-amine | C₆H₁₁N₃ | Propyl | N2-protonated |

| 4-Fluoro-1-methyl-1H-pyrazol-3-amine | C₄H₆FN₃ | Fluoro, Methyl | N1-protonated |

Functional Differences

- Bioavailability : The phenylethylamine moiety enhances blood-brain barrier permeability compared to simpler alkyl derivatives.

- Synthetic Accessibility : Introducing the 2-fluoroethyl group requires specialized reagents like 2-fluoroethyl bromide, unlike propyl or methyl analogs.

- Thermodynamic Stability : The methyl group at C4 reduces ring strain, increasing stability by 12–15 kcal/mol relative to unsubstituted pyrazoles.

Properties

Molecular Formula |

C14H18FN3 |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C14H18FN3/c1-12-11-18(10-8-15)17-14(12)16-9-7-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17) |

InChI Key |

UBJKVGMWMIWTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCCC2=CC=CC=C2)CCF |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-amine with 2-fluoroethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylethyl group may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

1-(2-Fluoroethyl)-1H-pyrazol-3-amine Hydrochloride

- Structure : Lacks the 4-methyl and N-phenylethyl groups.

- Molecular Formula : C5H9ClFN3 (MW: 173.59).

- The hydrochloride salt form () improves crystallinity but may alter pharmacokinetics .

1-(2-Chloro-4-fluorophenylmethyl)-1H-pyrazol-3-amine (CAS: 1001757-50-1)

- Structure : Substitutes the phenylethyl group with a halogenated benzyl moiety.

- Molecular Formula : C10H9ClFN3 (MW: 225.65).

- Key Differences : The chloro-fluorophenyl group introduces strong electron-withdrawing effects, which could enhance binding to halogen-bonding receptors but reduce metabolic stability compared to the phenylethyl group .

1-(2-Fluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS: 2171317-71-6)

- Structure : Replaces the 4-methyl group with a morpholine carbonyl.

- Molecular Formula : C11H16FN3O2 (MW: 257.27).

Modifications on the Amine Substituent

1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS: 28466-65-1)

- Structure : Lacks the 2-fluoroethyl and 4-methyl groups.

- Molecular Formula : C11H13N3 (MW: 187.24).

- Key Differences : Simpler structure with lower molecular weight; absence of fluorine reduces lipophilicity, which may limit membrane permeability .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Features a pyridinyl group at position 1 and a cyclopropylamine at position 4.

- Molecular Formula : C11H15N5 (MW: 217.27).

Functional Group Additions

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)

- Structure : Trifluoromethyl group at position 3 and ethyl at position 1.

- Molecular Formula : C6H8F3N3 (MW: 179.14).

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity at the amine group and altering electronic distribution compared to the methyl group in the target compound .

Data Table: Structural and Molecular Comparisons

Biological Activity

Overview

1-(2-Fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a fluoroethyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1855946-73-4 |

| Molecular Formula | C14H18FN3 |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine |

| Canonical SMILES | CC1=C(C=NN1CCF)NCCC2=CC=CC=C2 |

Synthesis

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves:

- Formation of the Pyrazole Ring : Cyclization of hydrazine with a 1,3-diketone.

- Introduction of the Fluoroethyl Group : Nucleophilic substitution using 2-fluoroethyl bromide with sodium hydride as the base.

- Attachment of the Phenylethyl Group : Achieved through reductive amination or coupling reactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The specific compound has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have suggested that compounds containing the pyrazole moiety can modulate inflammatory pathways. The presence of the fluoroethyl and phenylethyl substituents could enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Anticancer Potential

The compound's mechanism of action may involve interactions with specific molecular targets related to cancer pathways. Preliminary studies indicate that it could inhibit tumor cell proliferation, although further investigation is required to elucidate its efficacy and safety in clinical settings .

The biological activity of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is thought to be mediated through:

- Receptor Binding : The phenylethyl group may enhance binding affinity to specific receptors involved in inflammation and cancer.

- Enzyme Modulation : The compound could act as an inhibitor or modulator of key enzymes in metabolic pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Antimicrobial Activity : A study demonstrated that related pyrazole compounds showed effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

- Anti-inflammatory Research : In vitro assays indicated that similar compounds reduced pro-inflammatory cytokine production, supporting their use in inflammatory disease models.

- Cancer Research : Investigations into the anticancer properties revealed that certain pyrazole derivatives exhibited cytotoxic effects on cancer cell lines, warranting further research into their mechanisms and therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine, and how can yield/purity be maximized?

The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the fluoroethyl group via nucleophilic substitution, using reagents like 2-fluoroethyl bromide under controlled anhydrous conditions (e.g., dry DMF, 60–80°C).

- Step 2 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters, followed by alkylation at the N1 position.

- Step 3 : Coupling the phenylethylamine moiety via Buchwald-Hartwig amination or reductive amination, requiring palladium catalysts or sodium cyanoborohydride, respectively .

Methodological Tips : - Optimize reaction time/temperature to minimize fluorinated byproducts (common due to fluorine’s electronegativity).

- Use HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Validate purity via / NMR and HRMS .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Spectroscopy : NMR (δ ~6.5–7.2 ppm for aromatic protons; δ ~4.2–4.6 ppm for fluoroethyl CHF), NMR (δ ~-220 ppm for CF), and IR (C-F stretch ~1100 cm) .

- Mass Spectrometry : HRMS-ESI to confirm molecular ion ([M+H] expected at m/z ~276.2).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL (e.g., SHELXTL for refinement) .

Q. What initial biological screening methods are recommended for this compound?

- In vitro assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets. Fluorinated pyrazoles often modulate ATP-binding pockets.

- Binding affinity : Surface plasmon resonance (SPR) with immobilized receptors (e.g., serotonin or dopamine receptors) to quantify .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental binding assays be resolved?

Scenario : DFT calculations suggest high affinity for Receptor X, but SPR shows weak binding. Methodology :

- Re-evaluate protonation states (pKa shifts due to fluorine’s inductive effect) using MarvinSketch.

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. crystal structures .

- Validate via isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding .

Q. What strategies enhance selectivity in fluorinated pyrazole derivatives for specific enzyme targets?

- Structure-activity relationship (SAR) : Modify the phenylethyl group (e.g., para-substituted halogens) to probe steric/electronic effects.

- Fluorine scanning : Replace the 2-fluoroethyl group with CF or CHF to compare hydrophobic/hydrogen-bonding interactions .

- Co-crystallization : Use SHELXPRO to analyze binding modes in enzyme active sites (e.g., PDB deposition for public validation) .

Q. How can researchers address discrepancies in stability data under varying pH/temperature conditions?

Example : Compound degrades at pH >7 but remains stable in acidic buffers. Approach :

- Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring.

- Identify degradation products (e.g., defluorination or oxidation) via -NMR.

- Stabilize formulations using cyclodextrin encapsulation or lyophilization .

Q. What advanced techniques validate the compound’s mechanism of action in cellular pathways?

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., MAPK pathways) to confirm functional relevance.

- Metabolomics : LC-HRMS to track downstream metabolites (e.g., fluorinated intermediates) in HEK293 or HepG2 cells .

- PET imaging : Radiolabel with (if feasible) for in vivo biodistribution studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Case : IC = 10 µM in HeLa vs. >100 µM in MCF-7. Resolution :

- Check efflux pumps (e.g., P-gp) via verapamil inhibition assays.

- Quantify cellular uptake using fluorescent analogs (e.g., BODIPY-tagged derivatives) .

- Profile metabolic activation via cytochrome P450 isoforms (CYP3A4/CYP2D6) .

Q. What methodologies reconcile differences in logP values from experimental vs. computational models?

- Experimental : Shake-flask method (octanol/water partition) vs. HPLC retention time extrapolation.

- Computational : Adjust atomic contributions in Molinspiration or ACD/LogP to account for fluorine’s polar hydrophobicity .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 275.3 g/mol (HRMS-ESI) | |

| logP | 2.8 (calc. ACD/LogP) | |

| Solubility (pH 7.4) | 0.12 mg/mL (shake-flask) | |

| Thermal Stability | Decomposes at 210°C (DSC) |

Q. Table 2: Comparative SAR of Analogues

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 2-Fluoroethyl → CF | ↑ Kinase inhibition (IC ↓30%) | |

| Phenylethyl → Pyridinyl | ↓ Cytotoxicity (HeLa IC ↑5x) |

Critical Research Gaps

- Fluorine’s role in blood-brain barrier penetration : Underexplored; requires in vivo PET/MRI studies .

- Metabolic fate : Limited data on glucuronidation or defluorination pathways; recommend -NMR in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.